molecular formula C19H21ClN2O6S B4632329 methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate

methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate

Cat. No.: B4632329
M. Wt: 440.9 g/mol
InChI Key: SVVMWOUIGIVHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is a useful research compound. Its molecular formula is C19H21ClN2O6S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0808853 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • The synthesis of complex organic compounds often involves multi-step reactions that yield intermediates with specific functional groups. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in drug synthesis, illustrates a method that could be relevant for synthesizing compounds with similar structural features. This process starts with methylation, followed by thiocyanation, ethylation, and finally oxidation, achieving a total yield of 24.5%. Such methods highlight the intricate steps necessary for constructing complex molecules (Wang Yu, 2008).

  • Reactions involving organophosphorus compounds showcase the diversity of routes to synthesize heterocyclic phosphorus compounds. These reactions are pivotal for creating molecules with varying functional groups and structural frameworks, indicating the broad applicability of such methodologies in organic synthesis (A. El‐Barbary & S. Lawesson, 1981).

  • The development of catalysts for green chemistry applications, such as the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrates the importance of environmentally friendly and efficient synthesis methods. These approaches not only streamline the production of complex molecules but also contribute to sustainability in chemical research (A. Moosavi‐Zare et al., 2013).

Properties

IUPAC Name

methyl 3-[[2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-12-14(19(24)28-3)6-5-7-16(12)21-18(23)11-22(29(4,25)26)13-8-9-17(27-2)15(20)10-13/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVMWOUIGIVHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.